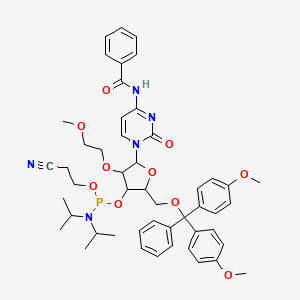

2'-O-MOE-rC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H58N5O10P/c1-34(2)54(35(3)4)65(62-30-14-28-50)64-44-42(63-47(45(44)60-32-31-57-5)53-29-27-43(52-48(53)56)51-46(55)36-15-10-8-11-16-36)33-61-49(37-17-12-9-13-18-37,38-19-23-40(58-6)24-20-38)39-21-25-41(59-7)26-22-39/h8-13,15-27,29,34-35,42,44-45,47H,14,30-33H2,1-7H3,(H,51,52,55,56) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAFVTVZPQIFRAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OCCOC)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H58N5O10P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

908.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2'-O-Methoxyethyl-Ribocytidine (2'-O-MOE-rC) in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-O-methoxyethyl-ribocytidine (2'-O-MOE-rC) is a chemically modified nucleoside, a cornerstone of second-generation antisense oligonucleotide (ASO) technology.[1][2] This modification, where a methoxyethyl group replaces the hydroxyl group at the 2' position of the ribose sugar of cytidine, imparts profoundly beneficial properties to oligonucleotides, making them powerful tools for research and therapeutic applications.[1][3] This guide provides a comprehensive overview of this compound, its function, and its application in molecular biology, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Core Properties and Functions of 2'-O-MOE Modification

The introduction of the 2'-O-MOE modification into an oligonucleotide, including this compound, dramatically enhances its therapeutic potential by improving several key characteristics. These improvements are crucial for effective gene silencing in a biological environment.

Enhanced Nuclease Resistance

One of the most significant advantages of the 2'-O-MOE modification is the substantial increase in resistance to degradation by cellular nucleases.[1] Unmodified oligonucleotides are rapidly broken down in serum and within cells, limiting their efficacy. The bulky 2'-O-MOE group provides steric hindrance, protecting the phosphodiester backbone from nuclease attack. This leads to a significantly extended half-life in biological fluids and tissues, allowing for more sustained target engagement.

Increased Binding Affinity to Target RNA

The 2'-O-MOE modification pre-organizes the sugar pucker into an RNA-like C3'-endo conformation, which is favorable for binding to complementary RNA strands. This results in a more stable duplex between the ASO and the target mRNA, characterized by a higher melting temperature (Tm). The increased binding affinity translates to higher potency of the ASO at lower concentrations.

Reduced Toxicity

Compared to earlier modifications like phosphorothioates alone (first-generation ASOs), second-generation ASOs incorporating 2'-O-MOE modifications generally exhibit an improved safety profile with reduced non-specific protein binding and lower toxicity. Chronic toxicity studies in animal models have shown that 2'-O-MOE ASOs have tolerability profiles suitable for long-term administration.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of 2'-O-MOE modified oligonucleotides in comparison to other common modifications.

| Modification | Increase in Melting Temperature (ΔTm) per Modification (°C) | Nuclease Resistance | Reference |

| 2'-O-MOE | 0.9 - 1.6 | High | |

| 2'-O-Methyl (2'-OMe) | 0.6 - 1.2 | Moderate | |

| 2'-Fluoro (2'-F) | ~2.5 | Moderate | |

| Locked Nucleic Acid (LNA) | 4 - 8 | Very High |

| Modification | In Vivo Potency (Relative to 2'-O-MOE) | Observed Hepatotoxicity | Reference |

| 2'-O-MOE | Baseline | Low | |

| Locked Nucleic Acid (LNA) | Up to 5-fold higher | Significant |

Mechanism of Action: RNase H-Mediated Gene Silencing

2'-O-MOE modified oligonucleotides are frequently used in a "gapmer" design to achieve target mRNA degradation through the action of RNase H1, an endogenous enzyme.

A gapmer ASO consists of a central "gap" of 8-10 unmodified DNA nucleotides, flanked by "wings" of 2'-O-MOE modified nucleotides. This chimeric design combines the key properties of both modification types:

-

Binding and Specificity: The 2'-O-MOE wings provide high affinity and specificity for the target mRNA sequence, ensuring the ASO binds tightly and correctly.

-

RNase H1 Recruitment: The central DNA gap, when hybridized to the target RNA, forms a DNA:RNA heteroduplex. This structure is a substrate for RNase H1.

-

Target Cleavage: RNase H1 cleaves the RNA strand of the heteroduplex, leading to the degradation of the target mRNA.

-

Gene Silencing: The degradation of the mRNA prevents its translation into protein, resulting in the silencing of the target gene.

The following diagram illustrates the RNase H-mediated degradation pathway initiated by a 2'-O-MOE gapmer ASO.

References

- 1. A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of 2′-O-methyl/thiophosphonoacetate-modified antisense oligonucleotides on huntingtin expression in patient-derived cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. blog.biosearchtech.com [blog.biosearchtech.com]

Unraveling the Mechanism of 2'-O-Methoxyethyl (2'-O-MOE) Modified Oligonucleotides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Second-generation antisense oligonucleotides (ASOs) incorporating 2'-O-methoxyethyl (2'-O-MOE) modifications represent a significant advancement in the field of nucleic acid therapeutics. This chemical modification confers enhanced properties, including increased nuclease resistance, high binding affinity to target RNA, and a favorable safety profile, making 2'-O-MOE ASOs a robust platform for the development of RNA-targeted drugs. This technical guide provides an in-depth exploration of the core mechanisms, biophysical properties, and experimental evaluation of 2'-O-MOE modified oligonucleotides.

Core Mechanism of Action

The primary mechanism of action for 2'-O-MOE modified ASOs depends on their design. They can be engineered to act via two main pathways: RNase H-mediated degradation of the target RNA or steric hindrance of cellular processes.

1. RNase H-Mediated Degradation (for Gapmer ASOs):

The most common design for 2'-O-MOE ASOs intended to downregulate gene expression is the "gapmer" configuration.[1] These chimeric oligonucleotides consist of a central "gap" of deoxynucleotides (typically 8-10 bases) flanked by 2'-O-MOE modified nucleotides on both the 5' and 3' ends.[1][2]

The mechanism proceeds as follows:

-

Hybridization: The ASO binds to its complementary target mRNA sequence. The 2'-O-MOE wings provide high binding affinity and specificity.

-

RNase H1 Recruitment: The DNA-RNA heteroduplex formed in the central gap region is recognized and bound by the cellular enzyme RNase H1.[2][3]

-

RNA Cleavage: RNase H1 selectively cleaves the RNA strand of the heteroduplex, leading to the degradation of the target mRNA.

-

ASO Recycling: The intact ASO is released and can bind to another target mRNA molecule, leading to multiple rounds of degradation.

2. Steric Hindrance (for Fully Modified ASOs):

When an oligonucleotide is fully modified with 2'-O-MOE, it does not support RNase H activity. Instead, its mechanism of action relies on steric hindrance. By binding to a specific site on a pre-mRNA or mRNA, these ASOs can physically block the access of cellular machinery, thereby:

-

Modulating Splicing: By binding to splice sites or splicing regulatory elements on a pre-mRNA, fully modified 2'-O-MOE ASOs can alter the splicing pattern, leading to the exclusion or inclusion of specific exons. This can be used to correct splicing defects or to produce a desired protein isoform.

-

Inhibiting Translation: By binding to the 5' untranslated region (UTR) or the start codon of an mRNA, these ASOs can prevent the assembly of the ribosomal machinery, thereby inhibiting protein translation.

dot

dot

Biophysical Properties

The 2'-O-MOE modification significantly enhances the biophysical properties of oligonucleotides, contributing to their therapeutic potential.

Nuclease Resistance

The 2'-O-methoxyethyl group provides steric hindrance that protects the phosphodiester backbone from degradation by both endo- and exonucleases. This leads to a substantially increased half-life in biological fluids and tissues compared to unmodified oligonucleotides.

| Oligonucleotide Modification | Nuclease Resistance | Half-life in Serum/Plasma | Reference |

| Unmodified DNA | Low | Minutes | |

| Phosphorothioate (PS) | Moderate | Hours | |

| 2'-O-MOE | High | Days to Weeks | |

| 2'-O-Methyl (2'-OMe) | Moderate-High | > 72 hours |

Binding Affinity

The 2'-O-MOE modification pre-organizes the sugar moiety into an RNA-like C3'-endo pucker conformation, which is favorable for binding to complementary RNA. This results in a significant increase in the thermal stability (melting temperature, Tm) of the ASO-RNA duplex.

| Modification | ΔTm per modification (°C) | Reference |

| 2'-O-MOE | +0.9 to +1.6 | |

| 2'-O-Methyl (2'-OMe) | Similar to 2'-O-MOE | |

| 2'-Fluoro (2'-F) | +2.5 |

Thermodynamic Parameters for ASO:RNA Duplex Formation

| Modification | ΔG° (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | Reference |

| Unmodified DNA:RNA | Sequence Dependent | Sequence Dependent | Sequence Dependent | |

| 2'-O-MOE:RNA | More Favorable | More Negative | Less Negative |

Note: Specific thermodynamic values are highly sequence-dependent. The table indicates the general trend upon incorporation of 2'-O-MOE modifications.

Experimental Protocols

Solid-Phase Synthesis of 2'-O-MOE Oligonucleotides

2'-O-MOE oligonucleotides are synthesized using automated solid-phase phosphoramidite chemistry.

dot

Methodology:

-

Support: The synthesis begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG).

-

Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed with an acid (e.g., trichloroacetic acid).

-

Coupling: The next 2'-O-MOE phosphoramidite is activated (e.g., with tetrazole) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent (e.g., iodine and water).

-

Iteration: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide until the desired sequence is synthesized.

-

Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and the base and phosphate protecting groups are removed using a basic solution (e.g., ammonium hydroxide).

-

Purification: The final product is purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Nuclease Resistance Assay (Serum Stability)

This assay evaluates the stability of 2'-O-MOE oligonucleotides in the presence of nucleases found in serum.

Methodology:

-

Incubation: The 2'-O-MOE oligonucleotide is incubated in fetal bovine serum (FBS) or human serum at 37°C. Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

-

Quenching: The reaction is stopped at each time point by adding a quenching buffer (e.g., containing EDTA and a denaturant).

-

Analysis: The samples are analyzed by PAGE or HPLC to separate the full-length oligonucleotide from any degradation products.

-

Quantification: The amount of intact oligonucleotide at each time point is quantified by densitometry (for PAGE) or by measuring the peak area (for HPLC).

-

Half-life Calculation: The half-life (t1/2) of the oligonucleotide is determined by plotting the percentage of intact oligonucleotide versus time.

Thermal Melting (Tm) Analysis

This experiment determines the thermal stability of the duplex formed between the 2'-O-MOE oligonucleotide and its complementary RNA target.

Methodology:

-

Duplex Formation: The 2'-O-MOE oligonucleotide and its complementary RNA strand are annealed in a buffered solution containing a defined salt concentration (e.g., 100 mM NaCl).

-

UV Absorbance Measurement: The absorbance of the duplex solution at 260 nm is monitored as the temperature is gradually increased in a UV-Vis spectrophotometer equipped with a thermal controller.

-

Melting Curve Generation: A plot of absorbance versus temperature is generated, which typically shows a sigmoidal curve.

-

Tm Determination: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. It is determined from the first derivative of the melting curve.

-

Thermodynamic Parameter Calculation: By performing melting experiments at different oligonucleotide concentrations, a van't Hoff plot can be generated to calculate the thermodynamic parameters (ΔH°, ΔS°, and ΔG°) of duplex formation.

In Vitro RNase H Cleavage Assay

This assay confirms the ability of a 2'-O-MOE gapmer ASO to induce RNase H-mediated cleavage of its target RNA.

Methodology:

-

Substrate Preparation: A radiolabeled or fluorescently labeled target RNA is synthesized.

-

Hybridization: The labeled RNA is annealed with the 2'-O-MOE gapmer ASO to form the RNA/DNA heteroduplex.

-

Enzyme Reaction: Recombinant RNase H1 is added to the duplex, and the reaction is incubated at 37°C. Aliquots are taken at different time points.

-

Reaction Quenching: The reaction is stopped by adding EDTA.

-

Analysis: The reaction products are separated by denaturing PAGE.

-

Visualization: The gel is visualized by autoradiography (for radiolabeled RNA) or fluorescence imaging. The appearance of cleavage products of the expected size confirms RNase H activity.

-

Kinetic Analysis: By varying the substrate concentration and measuring the initial reaction velocities, the Michaelis-Menten kinetic parameters (Km and Vmax) can be determined.

RNase H Cleavage Kinetics

| Oligonucleotide Modification | Km | Vmax | kcat/Km | Reference |

| DNA | Baseline | Baseline | Baseline | |

| 2'-O-MOE Gapmer | Increased | Variable | Slightly Reduced |

Note: The presence of 2'-O-MOE wings can slightly decrease the overall efficiency of RNase H cleavage compared to an unmodified DNA ASO, but this is outweighed by the significant gains in stability and binding affinity.

Cellular Uptake and In Vitro Efficacy

2'-O-MOE ASOs can enter cells via a process called gymnosis (naked uptake), which is mediated by interactions with cell surface proteins.

dot```dot digraph "Cellular_Uptake_Pathway" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"ASO_Extracellular" [label="Extracellular 2'-O-MOE ASO", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cell_Surface_Receptor" [label="Cell Surface Receptors\n(e.g., EGFR, Stabilins)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Endocytosis" [label="Endocytosis"]; "Early_Endosome" [label="Early Endosome"]; "Late_Endosome" [label="Late Endosome/Lysosome"]; "Endosomal_Escape" [label="Endosomal Escape"]; "Cytoplasm" [label="Cytoplasm"]; "Nucleus" [label="Nucleus"]; "Target_mRNA_Interaction" [label="Interaction with Target mRNA"];

"ASO_Extracellular" -> "Cell_Surface_Receptor" [label="Binding"]; "Cell_Surface_Receptor" -> "Endocytosis"; "Endocytosis" -> "Early_Endosome"; "Early_Endosome" -> "Late_Endosome"; "Early_Endosome" -> "Endosomal_Escape"; "Late_Endosome" -> "Endosomal_Escape"; "Endosomal_Escape" -> "Cytoplasm"; "Cytoplasm" -> "Nucleus"; "Cytoplasm" -> "Target_mRNA_Interaction"; "Nucleus" -> "Target_mRNA_Interaction"; }```

Experimental Workflow for In Vitro Efficacy Assessment:

-

Cell Culture: Select a cell line that expresses the target gene of interest.

-

ASO Treatment: Treat the cells with varying concentrations of the 2'-O-MOE ASO (gymnotic delivery).

-

Incubation: Incubate the cells for a specified period (e.g., 24-72 hours) to allow for ASO uptake and target engagement.

-

RNA Extraction: Isolate total RNA from the cells.

-

Gene Expression Analysis: Quantify the level of the target mRNA using reverse transcription quantitative PCR (RT-qPCR).

-

Protein Analysis: (Optional) Assess the level of the target protein by Western blotting or ELISA to confirm downstream effects.

-

Dose-Response Analysis: Plot the percentage of target mRNA reduction versus ASO concentration to determine the IC50 (the concentration at which 50% of the target is inhibited).

Conclusion

The 2'-O-methoxyethyl modification has proven to be a highly valuable chemical modification in the development of antisense oligonucleotides. The enhanced biophysical properties of increased nuclease resistance and high binding affinity, combined with a well-understood mechanism of action, have led to the successful clinical development of several 2'-O-MOE ASO-based therapeutics. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug developers working with this important class of molecules.

References

Second-Generation Antisense Oligonucleotides: A Deep Dive into 2'-O-Methoxyethyl (2'-O-MOE) Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction to Second-Generation Antisense Oligonucleotides

Antisense oligonucleotides (ASOs) are short, synthetic, single-stranded nucleic acid analogs designed to bind to specific messenger RNA (mRNA) sequences, thereby modulating gene expression. The therapeutic potential of ASOs has driven the development of successive generations with improved properties. First-generation ASOs, such as those with a phosphorothioate (PS) backbone, demonstrated the feasibility of this approach but were hampered by issues of nuclease stability and off-target effects. This led to the development of second-generation ASOs, which feature modifications to the ribose sugar moiety to enhance their drug-like characteristics. Among the most successful and widely used second-generation modifications is the 2'-O-methoxyethyl (2'-O-MOE) modification.[1]

The 2'-O-MOE modification involves the addition of a methoxyethyl group at the 2' position of the ribose sugar. This chemical alteration confers several advantageous properties, including increased binding affinity to target RNA, enhanced resistance to nuclease degradation, and a favorable pharmacokinetic and toxicity profile.[2][3] These improvements have led to the successful clinical development and approval of several 2'-O-MOE ASO-based therapies.

Core Properties of 2'-O-MOE Antisense Oligonucleotides

The 2'-O-MOE modification significantly enhances the therapeutic potential of ASOs by improving several key physicochemical and biological properties.

Enhanced Binding Affinity

The 2'-O-MOE modification pre-organizes the sugar in an RNA-like C3'-endo pucker conformation, which is favorable for binding to the A-form helix of the target RNA. This results in a higher binding affinity, as measured by an increase in the melting temperature (Tm) of the ASO-RNA duplex. An increase in Tm of approximately 0.9 to 1.6 °C per 2'-O-MOE modification has been reported.[4]

Increased Nuclease Resistance

The bulky 2'-O-MOE group provides steric hindrance, protecting the phosphodiester backbone from degradation by endo- and exonucleases. This increased nuclease resistance prolongs the half-life of 2'-O-MOE ASOs in biological fluids and tissues, allowing for less frequent dosing.[1]

Favorable Pharmacokinetics and Distribution

2'-O-MOE ASOs exhibit predictable pharmacokinetic profiles across different species. Following subcutaneous administration, they are well-absorbed and distribute broadly to various tissues, with the highest concentrations typically found in the liver and kidneys. The phosphorothioate backbone, often used in conjunction with 2'-O-MOE modifications, promotes binding to plasma proteins, which reduces renal clearance and further extends the half-life.

Reduced Off-Target Effects and Toxicity

Compared to first-generation ASOs, 2'-O-MOE ASOs generally exhibit a better toxicity profile. The modification can reduce the propensity for non-specific protein binding, which is a source of some off-target effects. However, like all ASOs, potential hepatotoxicity needs to be carefully evaluated during preclinical development.

Quantitative Comparison of ASO Generations

The following tables summarize the key quantitative differences between unmodified oligonucleotides, first-generation (Phosphorothioate), and second-generation (2'-O-MOE) ASOs.

| Property | Unmodified Oligonucleotide | First-Generation (PS) | Second-Generation (2'-O-MOE) |

| Binding Affinity (ΔTm per modification) | Baseline | ~ -0.5 °C | ~ +0.9 to +1.6 °C |

| Nuclease Resistance (Half-life in serum) | Minutes | Hours | Days |

Table 1: Comparison of Physicochemical Properties

| Parameter | First-Generation (PS) | Second-Generation (2'-O-MOE) |

| In Vivo Potency (ED50 in animal models) | 10-50 mg/kg | 2-10 mg/kg |

Table 2: Comparison of In Vivo Efficacy

| Parameter | Mouse | Rat | Monkey | Human |

| Plasma Half-life (t1/2) | ~1-2 hours | ~1-3 hours | ~2-4 hours | ~2-5 hours |

| Tissue Half-life (Liver) | Days | Days | Weeks | Weeks to Months |

| Subcutaneous Bioavailability | ~80% | ~80-100% | ~80-100% | ~80-100% |

Table 3: Pharmacokinetic Parameters of a Representative 2'-O-MOE ASO (ISIS 104838) Across Species

Mechanism of Action: RNase H-Mediated Degradation

Many 2'-O-MOE ASOs are designed as "gapmers." These chimeric oligonucleotides consist of a central "gap" of 8-10 deoxynucleotides that are capable of recruiting and activating the enzyme RNase H1. This gap is flanked by 2'-O-MOE modified "wings" at the 5' and 3' ends.

The mechanism proceeds as follows:

-

The 2'-O-MOE ASO binds with high specificity to its complementary target mRNA sequence.

-

The DNA-RNA heteroduplex formed in the gap region is recognized by RNase H1.

-

RNase H1 selectively cleaves the RNA strand of the heteroduplex.

-

The cleaved mRNA is subsequently degraded by cellular exonucleases.

-

The ASO is released and can bind to another target mRNA molecule, leading to multiple rounds of degradation.

Caption: RNase H mechanism for mRNA degradation by 2'-O-MOE ASOs.

Experimental Protocols

Solid-Phase Synthesis of 2'-O-MOE Oligonucleotides

Objective: To synthesize a custom 2'-O-MOE modified antisense oligonucleotide.

Materials:

-

Controlled pore glass (CPG) solid support pre-loaded with the 3'-terminal nucleoside.

-

2'-O-MOE and DNA phosphoramidite monomers (A, C, G, T/U) with appropriate protecting groups.

-

Activator solution (e.g., 5-ethylthio-1H-tetrazole).

-

Capping reagents (e.g., acetic anhydride and N-methylimidazole).

-

Oxidizing agent (e.g., iodine solution).

-

Deblocking solution (e.g., trichloroacetic acid in dichloromethane).

-

Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine).

-

Anhydrous acetonitrile.

-

Automated DNA/RNA synthesizer.

Procedure:

-

Preparation: Load the CPG solid support into the synthesis column. Prepare fresh solutions of phosphoramidites, activator, and other reagents.

-

Synthesis Cycle (repeated for each nucleotide addition): a. Deblocking: Remove the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain using the deblocking solution. Wash thoroughly with acetonitrile. b. Coupling: Add the next phosphoramidite monomer and the activator solution to the column to couple the new base to the 5'-hydroxyl of the growing chain. c. Capping: Cap any unreacted 5'-hydroxyl groups using the capping reagents to prevent the formation of deletion mutants. d. Oxidation: Oxidize the newly formed phosphite triester linkage to a more stable phosphate triester using the oxidizing solution. e. Washing: Wash the column with acetonitrile to remove excess reagents.

-

Cleavage and Deprotection: After the final synthesis cycle, cleave the oligonucleotide from the CPG support and remove the protecting groups from the nucleobases and phosphate backbone using the cleavage and deprotection solution at elevated temperature.

-

Purification: Purify the full-length oligonucleotide from shorter failure sequences and other impurities using methods such as reverse-phase high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

-

Desalting and Quantification: Desalt the purified oligonucleotide and quantify its concentration using UV-Vis spectrophotometry at 260 nm.

Caption: Workflow for automated solid-phase synthesis of 2'-O-MOE ASOs.

In Vitro RNase H Cleavage Assay

Objective: To determine the ability of a 2'-O-MOE gapmer ASO to mediate RNase H cleavage of a target RNA.

Materials:

-

Target RNA transcript (radiolabeled or fluorescently labeled).

-

2'-O-MOE gapmer ASO.

-

Recombinant human RNase H1 enzyme.

-

RNase H reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 20 mM KCl, 10 mM MgCl2, 1 mM DTT).

-

Nuclease-free water.

-

Gel loading buffer (containing formamide and a tracking dye).

-

Denaturing polyacrylamide gel (e.g., 15-20% polyacrylamide, 7M urea).

-

Gel electrophoresis apparatus and power supply.

-

Phosphorimager or fluorescence scanner for visualization.

Procedure:

-

Annealing: Anneal the labeled target RNA with the ASO by mixing them in RNase H reaction buffer, heating to 90°C for 2 minutes, and then slowly cooling to room temperature.

-

Reaction Setup: In a microcentrifuge tube, combine the annealed RNA/ASO duplex with RNase H1 enzyme in the reaction buffer. Include a negative control reaction without RNase H1.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 15-60 minutes).

-

Reaction Quenching: Stop the reaction by adding an equal volume of gel loading buffer.

-

Denaturation: Heat the samples at 95°C for 5 minutes to denature the nucleic acids.

-

Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis at a constant voltage until the tracking dye has migrated to the desired position.

-

Visualization and Analysis: Visualize the RNA fragments on the gel using a phosphorimager or fluorescence scanner. The presence of smaller cleavage products in the lane with RNase H1 indicates successful cleavage. Quantify the percentage of cleaved RNA relative to the total RNA.

Cellular Uptake and Signaling

The cellular uptake of 2'-O-MOE ASOs is a complex process that primarily occurs through endocytosis. The phosphorothioate backbone facilitates binding to various cell surface proteins, which can act as receptors to trigger internalization. Clathrin-mediated endocytosis is one of the major pathways involved.

Caption: Simplified pathway of 2'-O-MOE ASO cellular uptake.

Conclusion

Second-generation antisense oligonucleotides, particularly those with the 2'-O-MOE modification, represent a significant advancement in the field of nucleic acid therapeutics. Their enhanced binding affinity, superior nuclease resistance, and favorable pharmacokinetic properties have overcome many of the limitations of earlier ASO generations. The successful development of several approved 2'-O-MOE ASO drugs for a variety of diseases underscores the robustness and versatility of this technology. As research continues, further refinements in ASO chemistry and delivery methods will likely lead to even more effective and safer antisense therapies.

References

The Impact of 2'-O-Methoxyethyl Modification on RNA Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic chemical modification of oligonucleotides is a cornerstone of modern nucleic acid-based therapeutics. Among the most significant and widely adopted of these modifications is the 2'-O-methoxyethyl (2'-O-MOE) alteration of the ribose sugar. This in-depth technical guide explores the profound impact of the 2'-O-MOE modification on RNA binding affinity, offering a comprehensive overview for researchers, scientists, and professionals in the field of drug development. The inclusion of this modification has been shown to enhance the therapeutic properties of antisense oligonucleotides (ASOs) by increasing their binding affinity to target RNA, improving nuclease resistance, and reducing nonspecific protein binding.[1][2]

Enhanced Binding Affinity and Thermal Stability

A primary driver for the incorporation of 2'-O-MOE modifications is the significant enhancement of binding affinity to complementary RNA strands. This increased affinity translates to a greater thermal stability of the resulting RNA duplex. The 2'-O-MOE modification encourages the ribose sugar to adopt a C3'-endo pucker conformation, which is structurally similar to the A-form geometry of RNA duplexes.[2] This pre-organization of the oligonucleotide for hybridization reduces the entropic penalty of binding, leading to a more stable duplex.

Quantitative analysis of this enhanced stability is often expressed as the change in melting temperature (ΔTm) per modification. The melting temperature is the temperature at which half of the double-stranded nucleic acid has dissociated into single strands. An increase in Tm is indicative of a more stable duplex.

| Modification Type | Change in Melting Temperature (ΔTm) per Modification (°C) | Reference Sequence Type |

| 2'-O-Methoxyethyl (2'-O-MOE) | +0.9 to +1.6 | RNA |

| 2'-O-Methyl (2'-O-Me) | Similar to 2'-O-MOE | RNA |

| 2'-Fluoro (2'-F) | +2.5 | RNA |

This table summarizes the reported changes in melting temperature for various 2'-ribose modifications. The data highlights the significant stabilizing effect of the 2'-O-MOE modification.[2]

Mechanisms of Action and Therapeutic Implications

The enhanced binding affinity conferred by 2'-O-MOE modifications is pivotal for the two primary mechanisms of action for antisense oligonucleotides: RNase H-mediated degradation and steric hindrance.

RNase H-Mediated Degradation: In the "gapmer" design, a central block of unmodified DNA nucleotides is flanked by 2'-O-MOE modified wings.[1] This configuration allows the ASO to bind with high affinity to the target mRNA via the modified wings, while the central DNA-RNA hybrid is a substrate for RNase H, an enzyme that cleaves the RNA strand of the heteroduplex. This leads to the degradation of the target mRNA and subsequent reduction in protein expression.

Steric Hindrance: For applications such as splice modulation, ASOs can be fully modified with 2'-O-MOE. These ASOs bind to the target pre-mRNA with high affinity and physically block the binding of splicing factors, thereby altering the splicing pattern of the pre-mRNA. Because these fully modified ASOs do not activate RNase H, the target RNA is not degraded.

Caption: Mechanisms of action for 2'-O-MOE modified ASOs.

Experimental Protocols for Determining RNA Binding Affinity

Several biophysical techniques are employed to quantify the binding affinity of 2'-O-MOE modified oligonucleotides to their RNA targets. The following are detailed methodologies for key experiments.

Thermal Denaturation Studies (Tm)

Thermal denaturation is a fundamental method to assess the stability of a nucleic acid duplex. The melting temperature (Tm) is determined by monitoring the change in absorbance at 260 nm as a function of temperature.

Protocol:

-

Sample Preparation: Anneal the 2'-O-MOE modified oligonucleotide with its complementary RNA strand in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.2). The final concentration of the duplex should be in the micromolar range.

-

Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature controller.

-

Data Acquisition:

-

Equilibrate the sample at a low temperature (e.g., 20°C).

-

Increase the temperature at a controlled rate (e.g., 1°C/minute) to a high temperature (e.g., 95°C).

-

Record the absorbance at 260 nm at regular temperature intervals.

-

-

Data Analysis:

-

Plot the absorbance versus temperature to generate a melting curve.

-

The Tm is the temperature at which the absorbance is halfway between the upper and lower baselines. This can be determined from the first derivative of the melting curve.

-

Caption: Workflow for thermal denaturation studies.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).

Protocol:

-

Sample Preparation:

-

Prepare the 2'-O-MOE modified oligonucleotide and the target RNA in the same buffer (e.g., PBS) to minimize heats of dilution.

-

The concentration of the macromolecule in the cell is typically 10-100 µM, and the ligand in the syringe is 10-20 times more concentrated.

-

-

Instrumentation: Use an isothermal titration calorimeter.

-

Data Acquisition:

-

Load the RNA into the sample cell and the modified oligonucleotide into the injection syringe.

-

Perform a series of small injections of the oligonucleotide into the RNA solution.

-

The instrument measures the heat change after each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of the oligonucleotide to RNA.

-

Fit the data to a binding model to determine Kd, ΔH, and n.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. It provides kinetic data, including association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (Kd) can be calculated.

Protocol:

-

Sensor Chip Preparation:

-

Immobilize the target RNA onto a sensor chip (e.g., via a biotin-streptavidin interaction).

-

-

Instrumentation: Use a surface plasmon resonance instrument.

-

Data Acquisition:

-

Flow a solution of the 2'-O-MOE modified oligonucleotide (analyte) over the sensor chip surface at different concentrations.

-

Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams for association and dissociation phases.

-

-

Data Analysis:

-

Fit the sensorgram data to a kinetic binding model to determine ka and kd.

-

Calculate the equilibrium dissociation constant (Kd = kd/ka).

-

Caption: Overview of key experimental techniques.

Conclusion

The 2'-O-methoxyethyl modification represents a significant advancement in oligonucleotide chemistry, providing a powerful tool to enhance the therapeutic potential of antisense drugs. The increased binding affinity, coupled with improved nuclease resistance and favorable pharmacokinetic properties, has led to the successful development of several 2'-O-MOE modified ASO drugs. A thorough understanding of the impact of this modification on RNA binding affinity, along with the application of robust experimental techniques to quantify these effects, is essential for the continued innovation and success in the field of nucleic acid therapeutics.

References

The Core Principles of 2'-O-MOE Gapmer Technology: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth guide elucidates the fundamental concepts of 2'-O-(2-methoxyethyl) (2'-O-MOE) gapmer design and function. This document provides a comprehensive overview of their mechanism of action, design considerations, and the experimental protocols essential for their development and evaluation as therapeutic agents.

Introduction to 2'-O-MOE Gapmer Antisense Oligonucleotides

Antisense oligonucleotides (ASOs) are short, synthetic nucleic acid sequences designed to bind to a specific messenger RNA (mRNA) target, thereby modulating gene expression. Among the various ASO designs, 2'-O-MOE gapmers have emerged as a leading platform for therapeutic applications. These second-generation ASOs exhibit an enhanced pharmacological profile, including increased nuclease resistance, higher binding affinity for target RNA, and a favorable safety profile compared to their predecessors.[1][2][3]

A 2'-O-MOE gapmer is a chimeric oligonucleotide characterized by a central "gap" of deoxyribonucleotides, flanked by "wings" of 2'-O-MOE modified ribonucleotides.[4][5] This unique structure is central to its mechanism of action and therapeutic efficacy. The phosphorothioate (PS) backbone modification, where a non-bridging oxygen atom is replaced by sulfur, is also a common feature, conferring additional nuclease resistance.

Mechanism of Action: RNase H-Mediated Target Degradation

The primary function of 2'-O-MOE gapmers is to induce the degradation of the target mRNA through the action of Ribonuclease H (RNase H), an endogenous enzyme that recognizes DNA:RNA heteroduplexes. The process unfolds as follows:

-

Hybridization: The gapmer, circulating in the cell, identifies and binds to its complementary sequence on the target mRNA. The 2'-O-MOE modified wings enhance this binding affinity and specificity.

-

RNase H Recruitment: The central DNA gap of the gapmer, now hybridized to the mRNA, forms a DNA:RNA duplex. This structure is a substrate for RNase H.

-

mRNA Cleavage: RNase H cleaves the RNA strand of the heteroduplex, leading to the degradation of the target mRNA.

-

Gapmer Recycling: Following cleavage, the intact gapmer is released and can bind to another molecule of the target mRNA, initiating another round of degradation in a catalytic manner.

This mechanism effectively silences the expression of the target gene at the post-transcriptional level.

Core Design Principles of 2'-O-MOE Gapmers

The design of an effective 2'-O-MOE gapmer involves careful consideration of several parameters to optimize potency, specificity, and safety.

-

Sequence Selection: The oligonucleotide sequence must be complementary to the target mRNA. Bioinformatics tools are used to identify accessible sites on the target mRNA that are not involved in strong secondary structures and to minimize potential off-target binding to other transcripts.

-

Gap Size: The central DNA gap typically ranges from 8 to 12 nucleotides. This length is critical to support RNase H activity.

-

Wing Length: The 2'-O-MOE modified wings usually consist of 2 to 5 nucleotides on each side of the gap. These wings protect the DNA gap from nuclease degradation and enhance binding affinity.

-

Phosphorothioate Backbone: A phosphorothioate backbone is uniformly incorporated to provide resistance against cellular nucleases, thereby increasing the half-life of the ASO.

Quantitative Performance Data

The performance of 2'-O-MOE gapmers can be quantified through various metrics, including binding affinity to the target RNA, resistance to nuclease degradation, and in vivo efficacy in reducing target mRNA levels.

| Modification Type | ΔTm per Modification (°C) | Reference |

| 2'-O-MOE | +0.9 to +1.6 | |

| 2'-O-Methyl (2'-OMe) | Similar to 2'-O-MOE | |

| 2'-Fluoro (2'-F) | +2.5 | |

| Locked Nucleic Acid (LNA) | +2 to +8 | |

| Table 1: Comparison of Binding Affinity (Melting Temperature, Tm) for Different 2' Modifications. |

| Parameter | First-Generation (PS-DNA) | Second-Generation (2'-O-MOE) | Reference |

| Nuclease Resistance | Moderate | High | |

| In Vitro Potency (IC50) | Higher concentration required | Lower concentration required | |

| In Vivo Efficacy | Lower | 5- to 10-fold more potent | |

| Hepatotoxicity | Sequence-dependent | Generally lower than LNA | |

| Table 2: Comparative Performance of 2'-O-MOE Gapmers. |

Key Experimental Protocols

Oligonucleotide Synthesis and Purification

2'-O-MOE gapmers are typically synthesized using automated solid-phase phosphoramidite chemistry.

Methodology:

-

Solid Support: The synthesis begins with the first nucleoside attached to a controlled pore glass (CPG) solid support.

-

Cycle of Synthesis: The synthesis proceeds in a step-wise manner for each subsequent nucleotide addition, involving four key chemical reactions:

-

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group.

-

Coupling: Addition of the next phosphoramidite monomer. 2'-O-MOE and DNA phosphoramidites are used for the wings and gap, respectively.

-

Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.

-

Oxidation/Sulfurization: Conversion of the phosphite triester linkage to a more stable phosphate or phosphorothioate linkage.

-

-

Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed using concentrated ammonium hydroxide.

-

Purification: The crude oligonucleotide is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) to isolate the full-length product.

In Vitro Target Knockdown Assay

This assay evaluates the ability of a 2'-O-MOE gapmer to reduce the levels of its target mRNA in a cellular context.

Methodology:

-

Cell Culture: Plate cells (e.g., HeLa, A549) in 96-well plates and grow to approximately 70-80% confluency.

-

Transfection:

-

Prepare a transfection mix containing the 2'-O-MOE gapmer and a cationic lipid transfection reagent (e.g., Lipofectamine) in serum-free medium (e.g., Opti-MEM).

-

Incubate the mixture at room temperature for 20-30 minutes to allow the formation of lipid-oligonucleotide complexes.

-

Add the transfection mix to the cells and incubate for 4-6 hours.

-

Replace the transfection medium with complete growth medium.

-

-

RNA Isolation: After 24-48 hours of incubation, lyse the cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit).

-

Gene Expression Analysis:

-

Synthesize complementary DNA (cDNA) from the isolated RNA using reverse transcriptase.

-

Quantify the levels of the target mRNA and a housekeeping gene (e.g., GAPDH, B2M) using quantitative real-time PCR (qRT-PCR) with SYBR Green or TaqMan probes.

-

Calculate the relative knockdown of the target mRNA using the ΔΔCt method.

-

Nuclease Resistance Assay

This assay assesses the stability of the 2'-O-MOE gapmer in the presence of nucleases.

Methodology:

-

Incubation: Incubate the 2'-O-MOE gapmer in a solution containing nucleases, such as snake venom phosphodiesterase (for 3'-exonuclease activity) or in biological matrices like mouse serum or liver homogenate.

-

Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Analysis: Analyze the integrity of the oligonucleotide at each time point using methods like:

-

Polyacrylamide Gel Electrophoresis (PAGE): To visualize the degradation products.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To quantify the amount of full-length oligonucleotide remaining.

-

-

Half-life Calculation: Determine the half-life of the oligonucleotide under the tested conditions.

In Vivo Efficacy and Toxicity Assessment in Animal Models

These studies evaluate the performance and safety of the 2'-O-MOE gapmer in a living organism.

Methodology:

-

Animal Model: Select an appropriate animal model (e.g., mice, rats) that is relevant to the disease being studied.

-

Administration: Administer the 2'-O-MOE gapmer via a suitable route (e.g., subcutaneous or intravenous injection). Dosing regimens can vary, for example, twice a week for three weeks.

-

Tissue Collection: At the end of the study, euthanize the animals and collect relevant tissues (e.g., liver, kidney) for analysis.

-

Efficacy Assessment:

-

Isolate RNA from the collected tissues.

-

Measure the levels of the target mRNA using qRT-PCR to determine the extent of target knockdown.

-

-

Toxicity Assessment:

-

Collect blood samples to measure markers of liver toxicity (e.g., alanine aminotransferase [ALT], aspartate aminotransferase [AST]) and kidney function.

-

Perform histopathological examination of tissues to assess for any cellular damage or inflammation.

-

Monitor animal body weight and general health throughout the study.

-

Conclusion

2'-O-MOE gapmers represent a powerful and versatile platform for the development of antisense therapeutics. Their rational design, which balances nuclease resistance, high binding affinity, and an effective RNase H-mediated mechanism of action, has led to the successful development of several approved drugs. A thorough understanding of the core principles of their design and function, coupled with rigorous experimental evaluation as outlined in this guide, is crucial for advancing novel 2'-O-MOE gapmer-based therapies from the laboratory to the clinic.

References

- 1. researchgate.net [researchgate.net]

- 2. Design and Delivery of Antisense Oligonucleotides to Block microRNA Function in Cultured Drosophila and Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sg.idtdna.com [sg.idtdna.com]

- 4. criver.com [criver.com]

- 5. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]

The Genesis and Advancement of 2'-O-Methoxyethyl (2'-O-MOE) Antisense Technology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of antisense technology has marked a paradigm shift in the landscape of drug discovery and development, offering a unique approach to modulating gene expression at the RNA level. Among the various chemical modifications developed to enhance the therapeutic potential of antisense oligonucleotides (ASOs), the second-generation 2'-O-methoxyethyl (2'-O-MOE) modification has emerged as a cornerstone of modern antisense drug design. This in-depth technical guide explores the discovery, development, and core principles of 2'-O-MOE antisense technology, providing a comprehensive resource for professionals in the field.

Discovery and Evolution of 2'-O-MOE Antisense Oligonucleotides

The journey of 2'-O-MOE ASOs began with the need to overcome the limitations of first-generation antisense compounds, primarily their susceptibility to nuclease degradation and modest binding affinity to target RNA. The 2'-O-MOE modification was identified through a collaborative research effort between Ciba-Geigy (now Novartis) and Isis Pharmaceuticals (now Ionis Pharmaceuticals)[1]. This groundbreaking work involved the systematic evaluation of various chemical modifications to the sugar moiety of oligonucleotides.

The 2'-O-MOE modification, which replaces the 2'-hydroxyl group of the ribose sugar with a methoxyethyl group, was found to confer a unique combination of desirable properties. These include significantly enhanced resistance to nuclease degradation, increased binding affinity to complementary RNA, and favorable pharmacokinetic and toxicological profiles[1][2][3]. These attributes propelled 2'-O-MOE ASOs into the forefront of antisense research and clinical development, leading to the approval of several therapeutic agents.

Core Advantages of the 2'-O-MOE Modification

The strategic placement of the 2'-O-methoxyethyl group imparts several critical advantages to antisense oligonucleotides, making them robust candidates for therapeutic applications.

Enhanced Nuclease Resistance

Unmodified oligonucleotides are rapidly degraded by cellular nucleases, limiting their therapeutic efficacy. The 2'-O-MOE modification provides a steric shield, protecting the phosphodiester backbone from nuclease attack. This results in a dramatically extended half-life in biological fluids and tissues. While precise quantitative data varies depending on the specific sequence and experimental conditions, studies have consistently demonstrated the superior stability of 2'-O-MOE modified oligonucleotides. For instance, some modified oligonucleotides have shown a half-life of over 72 hours in 10% fetal bovine serum, whereas unmodified counterparts are degraded within a much shorter timeframe[4].

| Oligonucleotide Modification | Nuclease Resistance (Half-life) |

| Unmodified Phosphodiester | Minutes |

| Phosphorothioate (First Generation) | Hours |

| 2'-O-MOE (Second Generation) | >72 hours in 10% FBS |

Increased Binding Affinity

The 2'-O-MOE modification pre-organizes the sugar moiety into an RNA-like C3'-endo conformation, which is optimal for binding to complementary RNA strands. This results in a more stable duplex formation, as evidenced by an increase in the melting temperature (Tm) of the oligonucleotide-RNA duplex. Each 2'-O-MOE modification contributes to an increase in Tm, enhancing the potency of the ASO.

| Modification | Increase in Melting Temperature (Tm) per Modification (°C) |

| 2'-O-MOE | +1.5 to +2.0 |

| 2'-O-Methyl | +1.0 to +1.5 |

| Unmodified DNA | Baseline |

Mechanisms of Action

2'-O-MOE ASOs primarily exert their effects through two distinct mechanisms: RNase H-mediated degradation of the target mRNA and steric hindrance of RNA processing or translation.

RNase H-Mediated Degradation

The most common mechanism of action for 2'-O-MOE ASOs involves the recruitment of RNase H, a ubiquitous cellular enzyme that specifically cleaves the RNA strand of an RNA:DNA heteroduplex. To achieve this, 2'-O-MOE ASOs are typically designed as "gapmers." A gapmer ASO consists of a central "gap" of deoxynucleotides (DNA) flanked by "wings" of 2'-O-MOE modified nucleotides. The 2'-O-MOE wings provide nuclease resistance and high binding affinity, while the central DNA gap, when bound to the target mRNA, creates the necessary substrate for RNase H recognition and subsequent cleavage of the mRNA. This leads to a reduction in the levels of the target protein.

Caption: RNase H-mediated degradation of target mRNA by a 2'-O-MOE gapmer ASO.

Steric Hindrance

In cases where the degradation of the target RNA is not desired, 2'-O-MOE ASOs can be designed to act via a steric-blocking mechanism. These ASOs are typically fully modified with 2'-O-MOE and do not contain a DNA gap, thus they do not recruit RNase H. By binding to a specific site on a pre-mRNA or mRNA, these ASOs can physically obstruct the binding of cellular machinery involved in RNA processing. This can be utilized to:

-

Modulate Splicing: By binding to splice sites or splicing regulatory elements on a pre-mRNA, 2'-O-MOE ASOs can either promote the inclusion or exclusion of specific exons, thereby altering the final protein product.

-

Inhibit Translation: By targeting the 5'-untranslated region (UTR) or the start codon of an mRNA, these ASOs can prevent the assembly of the ribosomal machinery and block protein synthesis.

Caption: Steric hindrance mechanisms of 2'-O-MOE ASOs in splicing modulation and translation inhibition.

Experimental Protocols

The development and evaluation of 2'-O-MOE ASOs involve a series of well-defined experimental procedures.

Synthesis of 2'-O-Methoxyethyl Phosphoramidites

The synthesis of 2'-O-MOE phosphoramidites is a critical first step and is typically achieved through a multi-step chemical synthesis process. While detailed protocols can be complex and proprietary, the general workflow involves the protection of the nucleobase and the 5'-hydroxyl group of the ribonucleoside, followed by the alkylation of the 2'-hydroxyl group with a methoxyethylating agent. The final step is the phosphitylation of the 3'-hydroxyl group to generate the phosphoramidite building block for solid-phase oligonucleotide synthesis.

In Vitro RNase H Cleavage Assay

This assay is crucial for confirming the activity of gapmer ASOs.

Materials:

-

Target RNA transcript (in vitro transcribed or synthetic)

-

2'-O-MOE gapmer ASO

-

Recombinant RNase H

-

RNase H reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)

-

Nuclease-free water

-

Urea-polyacrylamide gel

-

Gel loading buffer

-

Staining agent (e.g., SYBR Gold)

Procedure:

-

Annealing: Mix the target RNA and the 2'-O-MOE gapmer ASO in RNase H reaction buffer. Heat to 90°C for 2 minutes and then cool slowly to room temperature to allow for annealing.

-

RNase H Digestion: Add RNase H to the annealed mixture and incubate at 37°C for a specified time (e.g., 15-60 minutes).

-

Quenching: Stop the reaction by adding an equal volume of gel loading buffer containing a chelating agent (e.g., EDTA).

-

Gel Electrophoresis: Denature the samples by heating at 95°C for 5 minutes and then load onto a urea-polyacrylamide gel.

-

Visualization: After electrophoresis, stain the gel with a suitable fluorescent dye and visualize the RNA fragments using a gel documentation system. The appearance of cleavage products indicates successful RNase H activity.

Cell-Based Assay for mRNA Knockdown (RT-qPCR)

This protocol assesses the ability of a 2'-O-MOE ASO to reduce the levels of its target mRNA in a cellular context.

Materials:

-

Cultured cells expressing the target gene

-

2'-O-MOE ASO

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix

-

Primers and probe for the target gene and a housekeeping gene

Procedure:

-

Cell Seeding: Plate cells in a multi-well plate and allow them to adhere overnight.

-

Transfection: Prepare a complex of the 2'-O-MOE ASO and the transfection reagent in serum-free medium according to the manufacturer's instructions. Add the complex to the cells and incubate for a specified period (e.g., 4-6 hours).

-

Incubation: Replace the transfection medium with complete growth medium and incubate the cells for 24-72 hours.

-

RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR Analysis: Perform quantitative PCR using the synthesized cDNA, primers, and probes for the target gene and a housekeeping gene for normalization.

-

Data Analysis: Calculate the relative expression of the target mRNA in ASO-treated cells compared to control-treated cells to determine the percentage of mRNA knockdown.

Drug Development and Clinical Translation

The journey of a 2'-O-MOE ASO from a promising candidate to an approved therapeutic involves a rigorous preclinical and clinical development program.

Caption: A simplified workflow for the development of 2'-O-MOE ASO therapeutics.

Preclinical Toxicology

Before human trials, extensive preclinical toxicology studies are conducted in animal models to assess the safety profile of the 2'-O-MOE ASO. These studies evaluate potential on-target and off-target toxicities, as well as the pharmacokinetic and pharmacodynamic properties of the drug candidate. Regulatory agencies such as the FDA provide guidance on the necessary nonclinical safety assessments for oligonucleotide-based therapeutics.

Clinical Trials

Clinical development of 2'-O-MOE ASOs follows a phased approach:

-

Phase I: Small studies in healthy volunteers or patients to primarily assess safety, tolerability, and pharmacokinetics.

-

Phase II: Studies in a larger group of patients to evaluate the preliminary efficacy of the drug and determine the optimal dose range.

-

Phase III: Large, pivotal trials to confirm the efficacy and safety of the drug in a broad patient population, providing the primary basis for regulatory approval.

Conclusion

The discovery and development of 2'-O-MOE antisense technology represent a significant milestone in the field of nucleic acid therapeutics. The unique combination of enhanced nuclease resistance, high binding affinity, and a well-characterized safety profile has established 2'-O-MOE ASOs as a versatile and powerful platform for the development of novel therapies for a wide range of diseases. As our understanding of RNA biology continues to expand, the potential applications of this technology are poised to grow, offering new hope for patients with unmet medical needs.

References

- 1. blog.biosearchtech.com [blog.biosearchtech.com]

- 2. idtdna.com [idtdna.com]

- 3. Comparison of the efficacy of MOE and PMO modifications of systemic antisense oligonucleotides in a severe SMA mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: A Step-by-Step Guide to Designing 2'-O-MOE Gapmers for Gene Knockdown

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, step-by-step approach to the design and validation of 2'-O-methoxyethyl (2'-O-MOE) gapmer antisense oligonucleotides (ASOs) for the purpose of gene knockdown.

Introduction to 2'-O-MOE Gapmers

2'-O-MOE gapmers are chemically modified, single-stranded nucleic acid sequences designed to bind to a specific messenger RNA (mRNA) target.[1] Their structure and chemical modifications enhance their stability, binding affinity, and efficacy, making them a powerful tool for gene silencing in both research and therapeutic applications.[1][2]

Mechanism of Action: The primary mechanism of action for 2'-O-MOE gapmers is the recruitment of the endogenous enzyme RNase H.[3][4] Upon the gapmer binding to its complementary mRNA sequence, an RNA:DNA heteroduplex is formed. RNase H recognizes this duplex and cleaves the RNA strand, leading to its degradation by cellular exonucleases and subsequent downregulation of protein expression. Mammalian cells contain two types of RNase H, but it is RNase H1 that is primarily responsible for ASO activity in both the nucleus and cytoplasm.

Advantages of the 2'-O-MOE Modification: The 2'-O-MOE modification is a second-generation ASO chemistry that offers several key advantages:

-

Increased Nuclease Resistance: The modification protects the oligonucleotide from degradation by cellular nucleases, prolonging its half-life.

-

Enhanced Binding Affinity: It increases the thermodynamic stability of the ASO-mRNA duplex, leading to tighter binding.

-

Reduced Toxicity: Compared to other modifications, 2'-O-MOE has a favorable safety profile.

Design Principles of 2'-O-MOE Gapmers

Step 1: Target RNA Selection and Validation

The initial and most critical step is the selection of the target RNA. This involves identifying the specific gene and transcript to be downregulated. For effective knockdown, it is crucial to select a target site that is accessible for ASO binding.

Bioinformatic Analysis:

-

Accessibility Prediction: Utilize RNA folding algorithms, such as mfold, to predict regions of the mRNA that are not involved in strong secondary structures and are therefore more likely to be accessible for hybridization.

-

Off-Target Assessment: It is essential to minimize the potential for off-target effects, where the ASO binds to and affects unintended RNAs. This can be mitigated by performing BLAST searches against relevant genome and transcriptome databases to identify potential off-target sequences with a high degree of complementarity.

Step 2: Gapmer Architecture

2'-O-MOE gapmers have a distinct tripartite structure:

-

5' and 3' Wings: These flanking regions typically consist of 2-5 2'-O-MOE modified ribonucleotides. These "wings" provide nuclease resistance and enhance binding affinity to the target RNA.

-

Central DNA Gap: This core region is composed of 8-12 unmodified deoxynucleotides. This DNA "gap" is essential for the recruitment and activation of RNase H, which mediates the cleavage of the target mRNA.

Step 3: Oligonucleotide Length and Gap Size Optimization

The overall length and the size of the DNA gap are critical parameters that influence both the potency and specificity of the gapmer.

-

Total Length: A total length of 16 to 20 nucleotides is generally considered optimal for 2'-O-MOE gapmers. Shorter sequences may have a higher risk of off-target effects, while longer ones can have reduced cellular uptake.

-

DNA Gap Size: A DNA gap of at least 8 to 10 bases is typically required for efficient RNase H recognition and cleavage.

Step 4: Sequence Selection and Off-Target Minimization

Careful sequence selection is paramount to ensure high on-target potency and minimal off-target effects.

-

GC Content: Aim for a GC content between 40% and 60%. This range generally provides a good balance of binding affinity and specificity.

-

Sequence Motifs to Avoid: Avoid sequences containing runs of three or more consecutive guanines (Gs), as these can be prone to self-aggregation. Also, be mindful of CpG motifs, which can sometimes trigger immune responses.

-

Self-Complementarity: Check for potential self-dimerization or hairpin structures that could interfere with the ASO binding to its target.

Step 5: Phosphorothioate (PS) Backbone Modification

The phosphorothioate (PS) modification, where a non-bridging oxygen atom in the phosphate backbone is replaced with sulfur, is a cornerstone of ASO chemistry.

-

Nuclease Resistance: The PS backbone significantly enhances the ASO's resistance to degradation by nucleases.

-

Protein Binding: PS modifications facilitate binding to plasma and cellular proteins, which can influence the ASO's distribution, cellular uptake, and overall performance.

Experimental Validation and Optimization

Following the in silico design, it is crucial to experimentally validate and optimize the designed gapmers.

Protocol 1: In Vitro Synthesis and Purification of Gapmers

ASOs are typically synthesized using automated solid-phase phosphoramidite chemistry. Following synthesis, the oligonucleotides are purified, commonly by High-Performance Liquid Chromatography (HPLC), to ensure high purity for subsequent experiments.

Protocol 2: In Vitro Knockdown Efficiency Assessment

This protocol is designed to determine the effectiveness of the designed gapmers in reducing target gene expression in a cellular context.

Methodology:

-

Cell Model Selection: Choose a cell line that is relevant to the target disease or biological question and expresses the target gene at a detectable level. Options range from immortalized cell lines to primary human cells or iPSCs, each with its own advantages and disadvantages regarding physiological relevance and scalability.

-

ASO Delivery:

-

Transfection: For initial screening, transfection reagents like Lipofectamine are often used to efficiently deliver ASOs into cells. A typical starting concentration range is 1 nM to 30 nM.

-

Gymnotic Uptake: To assess ASO efficacy without transfection reagents ("naked" uptake), higher concentrations (e.g., 0.5–10 µM) and longer incubation times (72 hours or more) are generally required.

-

-

RNA Quantification (qRT-PCR):

-

After a suitable incubation period (e.g., 24-48 hours), extract total RNA from the cells.

-

Perform quantitative reverse transcription PCR (qRT-PCR) to measure the levels of the target mRNA relative to a stable housekeeping gene. This will quantify the degree of knockdown.

-

-

Protein Quantification (Western Blotting):

-

To confirm that the reduction in mRNA levels translates to a decrease in protein expression, perform a Western blot analysis. This involves lysing the cells, separating the proteins by gel electrophoresis, transferring them to a membrane, and probing with an antibody specific to the target protein.

-

Protocol 3: Stability Assay

This assay evaluates the resistance of the gapmers to degradation by nucleases present in biological fluids.

Methodology:

-

Incubate the ASO in a biological matrix such as mouse serum or liver homogenate for various time points (e.g., 0, 1, 3, 20 hours).

-

Stop the reaction at each time point.

-

Analyze the integrity of the ASO using methods like gel electrophoresis or liquid chromatography-mass spectrometry (LC-MS) to determine the percentage of remaining intact ASO over time.

Protocol 4: Cytotoxicity Assay

It is important to assess whether the designed gapmers exhibit any toxic effects on the cells.

Methodology:

-

Treat cells with a range of ASO concentrations.

-

After a defined incubation period, assess cell viability using standard assays such as:

-

MTT Assay: Measures the metabolic activity of the cells.

-

LDH Assay: Measures the release of lactate dehydrogenase from damaged cells.

-

Data Presentation and Interpretation

For clear comparison and interpretation of results, all quantitative data should be summarized in structured tables.

Table 1: Example Design Parameters for Gapmers Targeting Gene X

| ASO ID | Sequence (5' to 3') | Length (mer) | Gap Size (mer) | GC Content (%) | Predicted Tm (°C) |

|---|---|---|---|---|---|

| X-01 | GCTmoAmoUmoCmoATGCATAGCTGAmoCmoUmoAmoG | 20 | 10 | 50 | 65.2 |

| X-02 | CCAmoGmoUmoAmoCATGCTAGCATGmoAmoCmoCmoU | 20 | 10 | 55 | 68.5 |

| X-03 | UAGmoCmoAmoUmoGCTAGCATGCA*UmoGmoCmoAmoU | 20 | 10 | 50 | 66.8 |

mN represents a 2'-O-MOE modified nucleotide; N represents a DNA nucleotide with a phosphorothioate backbone.

Table 2: Sample qPCR Data for Knockdown Efficiency

| ASO ID | Concentration (nM) | Target mRNA Level (% of Control) | Standard Deviation |

|---|---|---|---|

| X-01 | 10 | 25.3 | 3.1 |

| X-02 | 10 | 15.8 | 2.5 |

| X-03 | 10 | 45.1 | 4.2 |

| Neg Ctrl | 10 | 98.7 | 5.5 |

Table 3: Summary of Stability and Cytotoxicity Data

| ASO ID | Stability in Serum (t½, hours) | Cytotoxicity (CC50, µM) |

|---|---|---|

| X-01 | > 24 | > 10 |

| X-02 | > 24 | > 10 |

| X-03 | > 24 | > 10 |

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate key concepts and workflows.

Caption: RNase H-mediated gene knockdown by a 2'-O-MOE gapmer.

Caption: Workflow for designing and validating 2'-O-MOE gapmers.

References

Application Notes and Protocols for In Vivo Delivery of 2'-O-MOE Modified Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo delivery strategies for 2'-O-(2-methoxyethyl) (2'-O-MOE) modified oligonucleotides, a prominent class of second-generation antisense oligonucleotides (ASOs). This document details various delivery methods, presents comparative quantitative data, and offers detailed protocols for key experimental procedures to guide researchers in the successful in vivo application of these therapeutic molecules.

Introduction to 2'-O-MOE Modified Oligonucleotides

The 2'-O-MOE modification is a significant chemical advancement in oligonucleotide therapeutics that enhances the pharmacological properties of ASOs. This modification involves the addition of a methoxyethyl group at the 2' position of the ribose sugar. This alteration provides several key advantages:

-

Increased Nuclease Resistance: The 2'-O-MOE modification protects the oligonucleotide from degradation by endo- and exonucleases, thereby prolonging its half-life in biological fluids and tissues.

-

Enhanced Binding Affinity: It increases the binding affinity of the ASO to its target RNA, leading to improved potency.

-

Reduced Immunogenicity: Compared to unmodified oligonucleotides, 2'-O-MOE ASOs have a lower risk of triggering innate immune responses.

These properties make 2'-O-MOE modified ASOs a robust platform for the development of antisense therapeutics for a wide range of diseases.

In Vivo Delivery Strategies

The successful in vivo delivery of 2'-O-MOE modified oligonucleotides is critical for their therapeutic efficacy. The primary delivery strategies can be categorized as follows:

-

Unconjugated (Gymnotic) Delivery: This approach relies on the inherent ability of phosphorothioate (PS)-modified ASOs to be taken up by cells without a specific delivery vehicle. This "free uptake" is thought to be mediated by interactions with cell surface proteins.

-

Conjugate-Mediated Delivery: This strategy involves the covalent attachment of a targeting ligand to the ASO to facilitate its uptake by specific cell types. A prime example is the conjugation of N-acetylgalactosamine (GalNAc), which targets the asialoglycoprotein receptor (ASGPR) highly expressed on hepatocytes, leading to enhanced delivery to the liver.

-

Formulation-Based Delivery: This method encapsulates the ASO within a carrier system, such as a lipid nanoparticle (LNP), to protect it from degradation, improve its pharmacokinetic profile, and facilitate cellular uptake.

The choice of delivery strategy depends on the target organ, the desired pharmacokinetic profile, and the specific therapeutic application.

Quantitative Data on In Vivo Delivery

The following tables summarize quantitative data on the in vivo biodistribution and potency of 2'-O-MOE modified oligonucleotides delivered via different strategies.

Table 1: Comparison of Unconjugated vs. GalNAc-Conjugated 2'-O-MOE ASO Potency and Liver Distribution

| Parameter | Unconjugated 2'-O-MOE ASO | GalNAc-Conjugated 2'-O-MOE ASO | Fold Improvement | Reference |

| Potency (ED50 in humans) | High (mg/kg) | 4 - 10 mg/week | Up to 30-fold | [1][2][3] |

| Hepatocyte Delivery (% of total liver uptake) | ~12% | ~80% | ~6.7-fold | [1][4] |

| Incidence of Injection Site Reactions (human volunteers) | 28.6% | 0.9% | ~30-fold lower |

Table 2: Tissue Distribution of a 2'-O-MOE Modified ASO in Mice Following a Single Subcutaneous Injection (4.7 µmol/kg)

| Tissue | Concentration at Day 2 (µg/g) | Concentration at Day 7 (µg/g) |

| Liver | ~100 | ~75 |

| Kidney | ~200 | ~150 |

| Heart | ~10 | ~8 |

| Lung | ~20 | ~15 |

Data is estimated from graphical representations in the source material and should be considered approximate.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the in vivo delivery of 2'-O-MOE modified oligonucleotides.

Protocol for In Vivo Administration of ASOs in Mice

This protocol outlines the general procedure for subcutaneous and intravenous administration of 2'-O-MOE ASOs in a mouse model.

Materials:

-

2'-O-MOE ASO sterile solution in phosphate-buffered saline (PBS)

-

Sterile 1 mL syringes with 27-30 gauge needles

-

70% ethanol

-

Animal restrainer (optional)

Procedure:

Subcutaneous (SC) Injection:

-

Prepare the ASO solution to the desired concentration in sterile PBS. The final injection volume should typically be 100-200 µL for a mouse.

-

Gently restrain the mouse, for example, by scruffing the neck to expose the dorsal side.

-

Wipe the injection site (typically the loose skin between the shoulder blades) with a 70% ethanol swab.

-

Lift the skin to form a "tent."

-

Insert the needle at the base of the tented skin, parallel to the spine, ensuring it does not puncture the underlying muscle.

-

Slowly inject the ASO solution.

-

Withdraw the needle and gently apply pressure to the injection site for a few seconds.

-

Return the mouse to its cage and monitor for any adverse reactions.

Intravenous (IV) Injection (Tail Vein):

-

Prepare the ASO solution as described for SC injection.

-

Warm the mouse under a heat lamp for a few minutes to dilate the tail veins.

-

Place the mouse in a restrainer to secure the tail.

-

Wipe the tail with a 70% ethanol swab to clean the injection site and improve visualization of the veins.

-

Identify one of the lateral tail veins.

-

Insert the needle, bevel up, into the vein at a shallow angle. Successful entry is often indicated by a small flash of blood in the needle hub.

-

Slowly inject the ASO solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt.

-

After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.

-

Return the mouse to its cage and monitor.

Protocol for Tissue Harvesting and Homogenization for Oligonucleotide Quantification

This protocol describes the collection and processing of tissues for the subsequent analysis of ASO concentration.

Materials:

-

Surgical instruments (scissors, forceps)

-

Phosphate-buffered saline (PBS), ice-cold

-

Cryovials or other appropriate sample tubes

-

Liquid nitrogen or dry ice

-

Homogenizer (e.g., bead beater, rotor-stator homogenizer)

-

Lysis/homogenization buffer (e.g., RLT buffer from Qiagen RNeasy kits with β-mercaptoethanol)

Procedure:

-

At the designated time point post-ASO administration, euthanize the mouse using an approved method.

-

Perform a midline incision to expose the desired organs (e.g., liver, kidney, heart, lung).

-

Carefully dissect the organs of interest, minimizing contamination from adjacent tissues.

-

Rinse the harvested tissues in ice-cold PBS to remove excess blood.

-

Blot the tissues dry on a clean surface.

-

Weigh each tissue sample.

-

For immediate processing, place the tissue in a tube with an appropriate volume of lysis/homogenization buffer. For storage, snap-freeze the tissue in liquid nitrogen and store at -80°C until further use.

-

To homogenize, add the tissue and lysis buffer to a homogenization tube containing ceramic or steel beads (for a bead beater) or use a rotor-stator homogenizer.

-